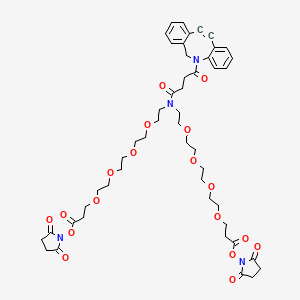

DBCO-N-bis(PEG4-NHS ester)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DBCO-N-bis(PEG4-NHS ester) est un composé largement utilisé dans le domaine de la bioconjugaison et de la chimie click. Il s'agit d'un agent de réticulation de chimie click qui contient deux groupes esters de N-hydroxysuccinimide (NHS) et un groupe dibenzocyclooctyne (DBCO). Les esters NHS réagissent avec les amines primaires, ce qui permet le marquage des protéines et d'autres molécules contenant des amines. Le groupe DBCO est très réactif avec les groupes azides via la chimie click sans cuivre, ce qui en fait un outil précieux pour les réactions bioorthogonales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DBCO-N-bis(PEG4-NHS ester) implique généralement la conjugaison de DBCO avec l'ester PEG4-NHS. La partie ester NHS est sensible à l'humidité et s'hydrolyse facilement, il est donc essentiel de la manipuler sous atmosphère inerte et de préparer les solutions mères immédiatement avant utilisation. La réaction est favorisée à un pH presque neutre (6-9) et avec des solutions protéiques concentrées. Des tampons ne contenant pas d'amines tels que la solution saline tamponnée au phosphate (PBS), l'HEPES, le carbonate/bicarbonate ou le tampon borate sont recommandés .

Méthodes de production industrielle

La production industrielle de DBCO-N-bis(PEG4-NHS ester) implique une synthèse à grande échelle sous conditions contrôlées pour assurer une pureté et un rendement élevés. Le processus comprend l'utilisation de solvants anhydres tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) et le maintien de la réaction à des températures spécifiques pour optimiser l'efficacité. Le produit final est purifié par des techniques telles que la dialyse ou la désalinisation pour éliminer les réactifs non réactifs .

Analyse Des Réactions Chimiques

Types de réactions

DBCO-N-bis(PEG4-NHS ester) subit principalement des réactions bioorthogonales, en particulier la cycloaddition azide-alcyne promue par contrainte (SPAAC). Cette réaction est sans cuivre et implique la réaction du groupe DBCO avec des molécules contenant des azides pour former des liaisons triazoles stables .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec DBCO-N-bis(PEG4-NHS ester) comprennent des molécules contenant des azides. Les conditions de réaction impliquent généralement des tampons aqueux à un pH physiologique et des gammes de température (2-37 °C). Les temps de réaction peuvent varier de quelques heures à une nuit, selon la concentration et la température .

Principaux produits

Les principaux produits formés à partir des réactions de DBCO-N-bis(PEG4-NHS ester) sont des conjugués liés au triazole. Ces produits sont stables et peuvent être utilisés pour diverses applications, notamment le marquage et la modification des protéines .

Applications De Recherche Scientifique

DBCO-N-bis(PEG4-NHS ester) a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé en chimie click pour la synthèse de molécules complexes et de bioconjugués.

Biologie : Il est utilisé dans le marquage et la modification des protéines, des peptides et d'autres biomolécules.

Médecine : Il est utilisé dans le développement de systèmes de délivrance ciblée de médicaments et d'outils de diagnostic.

Industrie : Il est utilisé dans la production de conjugués anticorps-médicaments et d'autres bioconjugués à des fins thérapeutiques et diagnostiques

Mécanisme d'action

Le mécanisme d'action de DBCO-N-bis(PEG4-NHS ester) implique la réaction des groupes esters NHS avec les amines primaires pour former des liaisons amides stables. Le groupe DBCO subit une cycloaddition azide-alcyne promue par contrainte (SPAAC) avec des molécules contenant des azides, formant des liaisons triazoles stables. Cette réaction click sans cuivre est bioorthogonale, ce qui signifie qu'elle n'interfère pas avec les processus biologiques naturels .

Mécanisme D'action

The mechanism of action of DBCO-N-bis(PEG4-NHS ester) involves the reaction of the NHS ester groups with primary amines to form stable amide bonds. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages. This copper-free click reaction is bioorthogonal, meaning it does not interfere with natural biological processes .

Comparaison Avec Des Composés Similaires

Composés similaires

DBCO-PEG4-NHS ester : Contient un seul groupe ester NHS et un groupe DBCO.

DBCO-PEG12-NHS ester : Similaire à DBCO-PEG4-NHS ester mais avec un espaceur PEG plus long.

Ester azido-dPEG4-NHS : Contient un groupe azide au lieu d'un groupe DBCO

Unicité

DBCO-N-bis(PEG4-NHS ester) est unique en raison de ses deux groupes esters NHS, qui permettent le marquage simultané de plusieurs molécules contenant des amines. Cette caractéristique le rend particulièrement utile pour créer des bioconjugués complexes et améliorer l'efficacité des réactions de marquage .

Activité Biologique

DBCO-N-bis(PEG4-NHS ester) is a specialized compound utilized in bioconjugation and drug delivery systems. It serves as a versatile linker in various applications, particularly in the fields of protein modification, antibody-drug conjugates (ADCs), and PROTAC (proteolysis-targeting chimera) synthesis. This article explores the biological activity of DBCO-N-bis(PEG4-NHS ester), detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C49H62N4O18

- Molecular Weight : 995.03 g/mol

- CAS Number : 2639395-38-1

- Functional Groups : Contains two PEG4-NHS esters and a DBCO (dibenzo[1,4]dioxin) group.

The compound is characterized by its hydrophilic properties due to the polyethylene glycol (PEG) moieties, enhancing solubility in aqueous environments, which is crucial for biological applications.

DBCO-N-bis(PEG4-NHS ester) functions primarily through:

- Click Chemistry : The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient conjugation with azide-tagged biomolecules. This reaction is highly selective and biocompatible, making it ideal for labeling proteins and other biomolecules.

- Amide Bond Formation : The NHS ester moieties readily react with primary amines on proteins or other biomolecules to form stable amide bonds, enabling effective bioconjugation.

Applications

- Protein Modification : DBCO-N-bis(PEG4-NHS ester) is extensively used for attaching labels or functional groups to proteins without altering their biological activity.

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing side effects on healthy tissues.

- PROTAC Synthesis : It plays a critical role in the development of PROTACs, which are innovative therapeutic agents that promote targeted protein degradation.

Case Studies

-

Study on Protein Labeling :

A study demonstrated that DBCO-N-bis(PEG4-NHS ester) effectively labeled various proteins with high specificity and yield. The resulting conjugates maintained their biological activity, indicating the linker’s compatibility with protein structures . -

ADC Development :

In a recent investigation into ADCs utilizing DBCO-N-bis(PEG4-NHS ester), researchers reported enhanced targeting capabilities and reduced off-target effects compared to traditional ADC linkers. This was attributed to the precise control over drug loading and release profiles . -

PROTAC Efficacy :

A comparative analysis of PROTACs synthesized with different linkers highlighted that those incorporating DBCO-N-bis(PEG4-NHS ester) exhibited superior degradation rates of target proteins in cellular assays, underscoring its potential in therapeutic applications .

Table 1: Comparison of Biological Activities

| Application | Mechanism | Outcome |

|---|---|---|

| Protein Labeling | SPAAC with azide-tagged proteins | High specificity; retained activity |

| ADCs | Stable amide bond formation | Enhanced targeting; reduced side effects |

| PROTACs | Targeted degradation | Increased efficacy in cellular models |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 995.03 g/mol |

| Solubility | Water soluble |

| Storage Conditions | -20°C for long-term stability |

Propriétés

Formule moléculaire |

C49H62N4O18 |

|---|---|

Poids moléculaire |

995.0 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |

Clé InChI |

LTXDZCUWVWVRMS-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.